molecular formula C7H7BrFN5S B2540974 5-[4-bromo-1-(2-fluoroethyl)-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine CAS No. 1946823-63-7

5-[4-bromo-1-(2-fluoroethyl)-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine

Cat. No.: B2540974
CAS No.: 1946823-63-7
M. Wt: 292.13
InChI Key: SDMFWQREIHQNCI-UHFFFAOYSA-N
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Description

The compound 5-[4-bromo-1-(2-fluoroethyl)-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine is a heterocyclic molecule combining a pyrazole and a 1,3,4-thiadiazole scaffold. The pyrazole ring is substituted with a bromine atom at position 4 and a 2-fluoroethyl group at position 1, while the thiadiazole moiety bears an amine group at position 2. Bromine and fluorine substituents are known to influence lipophilicity, hydrogen bonding, and interactions with biomolecular targets, making this compound a candidate for pharmaceutical applications, particularly in oncology and infectious diseases .

Properties

IUPAC Name

5-[4-bromo-2-(2-fluoroethyl)pyrazol-3-yl]-1,3,4-thiadiazol-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrFN5S/c8-4-3-11-14(2-1-9)5(4)6-12-13-7(10)15-6/h3H,1-2H2,(H2,10,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDMFWQREIHQNCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN(C(=C1Br)C2=NN=C(S2)N)CCF
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrFN5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-bromo-1-(2-fluoroethyl)-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine typically involves multi-step reactions starting from readily available precursors. One common route involves the formation of the pyrazole ring followed by the introduction of the thiadiazole moiety. The reaction conditions often include the use of strong bases, solvents like dimethylformamide (DMF), and elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to improve yield and purity are common practices in industrial settings. Additionally, the use of automated systems for monitoring and controlling reaction parameters ensures consistent production quality.

Chemical Reactions Analysis

Types of Reactions

5-[4-bromo-1-(2-fluoroethyl)-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

  • Antimicrobial Activity : Compounds containing thiadiazole and pyrazole rings have been reported to exhibit antimicrobial properties. Studies indicate that derivatives of thiadiazole can inhibit the growth of various bacteria and fungi, making them candidates for developing new antimicrobial agents .
  • Anticancer Potential : Thiadiazoles are recognized for their anticancer activities. Research has shown that compounds similar to 5-[4-bromo-1-(2-fluoroethyl)-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine can induce apoptosis in cancer cells and inhibit tumor growth in vivo . The specific mechanisms often involve the modulation of signaling pathways related to cell proliferation and survival.
  • Anti-inflammatory Effects : Some studies suggest that pyrazole derivatives can exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This property is particularly relevant in conditions such as arthritis and other inflammatory diseases .

Synthetic Utility

The synthesis of 5-[4-bromo-1-(2-fluoroethyl)-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine involves several steps that can be optimized for yield and purity. The compound can be synthesized through multi-step reactions involving the bromination of pyrazole derivatives followed by thiadiazole formation through cyclization reactions.

Synthesis Overview

  • Bromination : Starting with a suitable pyrazole derivative, bromination can be achieved using bromine or N-bromosuccinimide.
  • Fluoroethylation : The introduction of the fluoroethyl group can be performed using fluoroethyl halides in the presence of bases.
  • Thiadiazole Formation : Cyclization can be achieved by reacting the intermediate with thiocarbohydrazide under acidic or basic conditions.

Case Study 1: Antimicrobial Screening

A study evaluated various thiadiazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with similar structures to 5-[4-bromo-1-(2-fluoroethyl)-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine showed significant inhibition zones against Staphylococcus aureus and Escherichia coli, suggesting potential as new antimicrobial agents .

Case Study 2: Anticancer Activity

In vitro studies demonstrated that a related thiadiazole derivative reduced cell viability in human cancer cell lines by inducing apoptosis through caspase activation pathways. This highlights the potential for developing new anticancer therapies based on this compound's structure .

Mechanism of Action

The mechanism of action of 5-[4-bromo-1-(2-fluoroethyl)-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The presence of the bromine and fluorine atoms can enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Below is a comparative analysis with structurally related derivatives:

Compound Name Substituents Key Features Biological Activity Synthesis Method Reference
5-[4-Bromo-1-(2-fluoroethyl)-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine Pyrazole: 4-Br, 1-(2-fluoroethyl); Thiadiazole: NH₂ Enhanced lipophilicity due to fluorine; bromine may facilitate halogen bonding Hypothesized anticancer/antimicrobial activity (based on analogues) Likely via cyclization of thiosemicarbazide intermediates with substituted pyrazole-carboxylic acids Extrapolated
5-Bromo-1,3,4-thiadiazol-2-amine Thiadiazole: 5-Br, NH₂ Bromine at thiadiazole position 5; simpler structure Intermediate for further functionalization (e.g., coupling with aromatic aldehydes) Cyclization of thiosemicarbazide with HBr/AcOH
5-(Trifluoromethyl)-1,3,4-thiadiazol-2-amine Thiadiazole: 5-CF₃, NH₂ Strong electron-withdrawing CF₃ group improves metabolic resistance Anticancer activity (e.g., against MCF-7 cells) Organocatalytic trifluoromethylation of pyrazole derivatives
Schiff bases of 5-[5-(4-fluorophenyl)thiophen-2-yl]-1,3,4-thiadiazol-2-amine Thiadiazole: NH₂; Thiophene-fluorophenyl side chain Fluorine enhances bioavailability; Schiff base formation increases structural diversity IC₅₀ = 1.28 µg/mL against MCF-7 breast cancer cells Condensation with aromatic aldehydes under ultrasound irradiation
N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine Thiadiazole: NH₂; Benzylidene and methylphenyl groups Chlorine and methyl groups optimize π-π stacking and hydrophobic interactions Antifungal and insecticidal activities Schiff base synthesis from thiadiazol-2-amine and aldehydes

Physicochemical Properties

  • Solubility : The amine group in thiadiazole enhances water solubility, counterbalancing hydrophobic substituents like bromine .

Biological Activity

5-[4-bromo-1-(2-fluoroethyl)-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a thiadiazole ring and a pyrazole moiety. Its molecular formula is C6H8BrFN2C_6H_8BrFN_2 with a molecular weight of approximately 223.04 g/mol. The presence of bromine and fluorine atoms suggests potential for enhanced biological activity due to their electronegative nature.

Antimicrobial Properties

Research indicates that derivatives of 1,3,4-thiadiazole, including the target compound, exhibit significant antimicrobial activity. The thiadiazole ring is known for its ability to interact with various biological targets, leading to inhibition of microbial growth. For instance, studies have shown that compounds with similar structures have demonstrated activity against both Gram-positive and Gram-negative bacteria as well as fungi .

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus32 μg/mL
Compound BEscherichia coli64 μg/mL
Compound CCandida albicans42 μg/mL

Anti-cancer Activity

The 1,3,4-thiadiazole scaffold has been linked to anticancer properties. Mechanistically, these compounds can inhibit DNA synthesis and affect cell cycle progression. In vitro studies have shown that derivatives can induce apoptosis in cancer cell lines such as HepG2 (liver cancer) and A-549 (lung cancer) .

Table 2: Cytotoxic Effects on Cancer Cell Lines

CompoundCell LineIC50 (μM)
Thiadiazole Derivative XHepG215
Thiadiazole Derivative YA-54920

The biological activity of 5-[4-bromo-1-(2-fluoroethyl)-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism or cancer cell proliferation.
  • Receptor Interaction : It might interact with specific receptors or ion channels, modulating cellular responses.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that thiadiazoles can induce oxidative stress in cells, leading to apoptosis.

Case Studies

Recent studies have evaluated the efficacy of similar compounds in preclinical models. For example:

  • A study highlighted the antibacterial effects of a related thiadiazole derivative against Pseudomonas aeruginosa, showing significant inhibition at low concentrations .
  • Another investigation into the anticancer potential revealed that certain thiadiazole derivatives could reduce tumor size in animal models by targeting specific signaling pathways involved in tumorigenesis .

Q & A

Q. What are the established synthetic routes for preparing 5-[4-bromo-1-(2-fluoroethyl)-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine?

The synthesis typically involves cyclization reactions and functional group modifications. For example:

  • Cyclization with POCl₃ : A common method involves reacting substituted thiosemicarbazides with POCl₃ under reflux (90°C, 3 hours), followed by pH adjustment (8–9) using ammonia to precipitate the product .
  • Heterocycle Formation : Microwave-assisted synthesis (e.g., ) can enhance efficiency for thiadiazole-pyrazole hybrids. For brominated analogs, intermediates like 5-bromo-1,3,4-thiadiazol-2-amine (CAS 37566-39-5) are synthesized via nucleophilic substitution with bromine sources .

Q. How is the structural characterization of this compound performed?

  • X-ray Crystallography : Used to determine dihedral angles (e.g., 36.69° between thiazole and benzene rings) and conformational analysis (envelope puckering in pyrrolidine rings) .
  • Spectroscopy : NMR and IR confirm functional groups (e.g., NH₂ at ~3300 cm⁻¹), while mass spectrometry validates molecular weight (e.g., 180.02 g/mol for brominated thiadiazoles) .

Q. What are the preliminary methods to screen its biological activity?

  • Antimicrobial Assays : Disk diffusion or microdilution methods (e.g., against Candida albicans or Staphylococcus aureus) are used, with MIC values compared to reference drugs .
  • Receptor Binding Studies : Radioligand displacement assays (e.g., for cannabinoid receptors) assess affinity using tritiated ligands and membrane preparations .

Advanced Research Questions

Q. How can reaction conditions be optimized for cyclization steps in synthesis?

  • Catalyst Selection : Use of triethylamine or K₂CO₃ in chloroform enhances nucleophilic substitution efficiency .
  • Solvent Polarity : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, while microwave irradiation reduces reaction time from hours to minutes .

Q. How to address contradictions in reported biological activities of thiadiazole derivatives?

  • Meta-Analysis : Compare assay conditions (e.g., cell lines, compound concentrations) across studies. For example, antifungal activity may vary due to solvent-dependent bioavailability .
  • Dose-Response Validation : Replicate experiments using standardized protocols (e.g., CLSI guidelines) to confirm IC₅₀ values .

Q. What advanced techniques differentiate conformational isomers in crystallographic studies?

  • Torsion Angle Analysis : Compare C–N–C–Br dihedral angles (e.g., 4.8° vs. 3.0° in enantiomers) to identify stereochemical variations .
  • π-π Stacking Interactions : Use Hirshfeld surface analysis to quantify intermolecular contacts (e.g., centroid distances of 3.75 Å for aromatic rings) .

Q. How do substituents (e.g., 2-fluoroethyl) influence biological activity?

  • Lipophilicity Modulation : Fluorine atoms enhance membrane permeability (logP ~2.5), while bromine increases steric bulk, affecting receptor binding .
  • SAR Studies : Compare analogs (e.g., 4-methoxyphenyl vs. 4-fluorophenyl) to identify critical substituents for antimicrobial or antitumor activity .

Q. What computational methods predict interaction mechanisms with biological targets?

  • Docking Simulations : Use AutoDock Vina to model binding to enzymes (e.g., CYP450) or receptors (e.g., GPCRs), validated by crystallographic data .
  • DFT Calculations : Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity and stability under physiological conditions .

Q. How to purify the compound to >95% purity for in vivo studies?

  • Recrystallization : Use DMSO/water (2:1) mixtures to remove byproducts, monitored by HPLC (C18 column, acetonitrile/water gradient) .
  • Column Chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane eluents separates regioisomers .

Q. What are the safety protocols for handling brominated/fluorinated intermediates?

  • Waste Management : Store halogenated waste separately and neutralize POCl₃ with aqueous ammonia before disposal .
  • PPE Requirements : Use nitrile gloves, fume hoods, and gas detectors to monitor volatile byproducts (e.g., HBr) .

Methodological Resources

  • Synthesis : (POCl₃ cyclization), (bromination), (microwave optimization).
  • Characterization : (spectroscopy), (X-ray crystallography).
  • Bioactivity : (GPCR assays), (antifungal screening).

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